molecular formula C4H2FIO2S2 B2377616 3-Iodothiophene-2-sulfonyl fluoride CAS No. 2375258-88-9

3-Iodothiophene-2-sulfonyl fluoride

Cat. No.: B2377616
CAS No.: 2375258-88-9
M. Wt: 292.08
InChI Key: RUKUORHXDYRKCE-UHFFFAOYSA-N
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Description

3-Iodothiophene-2-sulfonyl fluoride is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

The synthesis of 3-Iodothiophene-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluorosulfonylation of thiophene derivatives. This process typically uses fluorosulfonyl radicals generated from precursors such as sulfuryl fluoride gas or other solid reagents. The reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the formation of the sulfonyl fluoride group .

Chemical Reactions Analysis

3-Iodothiophene-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl fluoride, phosphorus pentasulfide, and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodothiophene-2-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodothiophene-2-sulfonyl fluoride involves its ability to participate in various chemical reactions due to the presence of reactive iodine and sulfonyl fluoride groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and molecular targets depend on the context in which the compound is used.

Comparison with Similar Compounds

3-Iodothiophene-2-sulfonyl fluoride can be compared with other thiophene derivatives, such as:

    3-Bromothiophene-2-sulfonyl fluoride: Similar in structure but with a bromine atom instead of iodine.

    3-Chlorothiophene-2-sulfonyl fluoride: Contains a chlorine atom instead of iodine.

    3-Fluorothiophene-2-sulfonyl fluoride: Contains a fluorine atom instead of iodine.

Properties

IUPAC Name

3-iodothiophene-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2FIO2S2/c5-10(7,8)4-3(6)1-2-9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKUORHXDYRKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2FIO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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